molecular formula C16H12ClNO3S B2733400 Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate CAS No. 380348-15-2

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2733400
CAS No.: 380348-15-2
M. Wt: 333.79
InChI Key: CGTNJGFJJIYZBD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiazole derivatives, which are known for their unique properties and wide range of biological activities .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that bacteria use for cell-cell communication and to coordinate behaviors such as biofilm formation and virulence production .

Future Directions

Benzothiazole derivatives represent a promising class of compounds for the development of new drugs. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles, as well as further investigating their mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-aminobenzenethiol with 4-chlorophenoxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and amine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate can be compared with other benzothiazole derivatives, such as:

    2-(4-Hydroxyphenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

    2-Aminobenzothiazole: Used as a building block in the synthesis of various pharmaceuticals.

    2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNJGFJJIYZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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